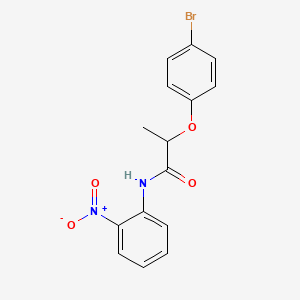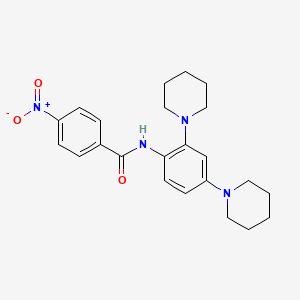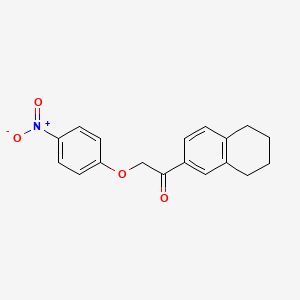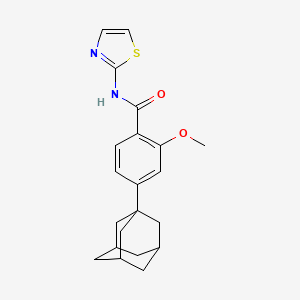
2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide
Descripción general
Descripción
2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide, also known as BPN, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPN is a synthetic compound that belongs to the family of amides and is commonly used in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide is not well understood, but it is believed to interact with specific receptors or enzymes in the body. 2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has been shown to have potential applications as an anticancer agent, as it inhibits the growth of cancer cells in vitro. It has also been shown to have potential applications as an antibacterial agent, as it inhibits the growth of certain bacteria in vitro.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide inhibits the growth of cancer cells and bacteria. It has also been shown to have potential applications as an anti-inflammatory agent, as it inhibits the production of certain inflammatory cytokines. In addition, 2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has been shown to have potential applications as an antioxidant, as it scavenges free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, 2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has some limitations, including its low solubility in water and its potential toxicity. Therefore, it is important to use appropriate safety precautions when handling 2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide in the laboratory.
Direcciones Futuras
There are several future directions for research on 2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide. One potential direction is to investigate its potential applications as an anticancer agent in vivo. Another potential direction is to investigate its potential applications as an antibacterial agent in vivo. In addition, future research could focus on the development of new synthetic routes for 2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide and the synthesis of new derivatives with improved properties. Overall, 2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has significant potential for applications in various fields, and further research is needed to fully understand its properties and potential applications.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has various scientific research applications, including its use as a ligand in the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage, separation, and catalysis. 2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has also been used as a building block in the synthesis of supramolecular polymers, which are materials that have potential applications in drug delivery, tissue engineering, and sensing. In addition, 2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has been used as a starting material for the synthesis of other compounds with potential applications in various fields.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-10-3-6-13(19(21)22)9-15(10)18-16(20)11(2)23-14-7-4-12(17)5-8-14/h3-9,11H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZRHHOMBIFLKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-{[(2,3-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B4112022.png)

![5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B4112032.png)

![1-[2-(4-bromophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4112039.png)
![N-[1-(1-adamantyl)-2-(4-morpholinyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B4112047.png)

![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B4112058.png)

![3-[(isopropylamino)sulfonyl]-4-methylbenzoic acid](/img/structure/B4112063.png)

![2-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B4112085.png)

